molecular formula C7H11NO4 B8299517 4-Carboethoxy-3-methoxyazetidine-2-one

4-Carboethoxy-3-methoxyazetidine-2-one

Cat. No.: B8299517
M. Wt: 173.17 g/mol
InChI Key: FVGAVYHEVCWXMW-UHFFFAOYSA-N
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Description

4-Carboethoxy-3-methoxyazetidine-2-one is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 3-methoxy-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C7H11NO4/c1-3-12-7(10)4-5(11-2)6(9)8-4/h4-5H,3H2,1-2H3,(H,8,9)

InChI Key

FVGAVYHEVCWXMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=O)N1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.4 g of 4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidine-2-one in 50 ml acetonitrile at 0° was added a solution of 8.23 g of cerric ammonium nitrate in 50 ml H2O over 3 minutes. After stirring at 0° for 1 hour the solution was poured into 200 ml of 10% sodium sulfite and extracted with 3×75 ml of ethyl acetate. The combined organic extracts were washed with 10% sodium sulfite and saturated sodium chloride solutions and dried over sodium sulfate. Filtration and evaporation gave an amber oil which was recrystallized from methylene chloride/hexane to give 700 mg of 4-carboethoxy-3-methoxyazetidine-2-one; m.p. 91°-92°.
Name
4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidine-2-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.4 g of 4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidin-2-one in 50 ml acetonitrile at 0° was added a solution of 8.23 g of cerric ammonium nitrate in 50 H2O over 3 minutes. After stirring at 0° for 1 hour the solution was poured into 200 ml of 10% sodium sulfite and extracted with 3×75 ml of ethyl acetate. The combined organic extracts were washed with 10% sodium sulfite and saturated sodium chloride solutions and dried over sodium sulfate. Filtration and evaporation gave an amber oil which was recrystallized from methylene chloride/hexane to give 700 mg of 4-carboethoxy-3-methoxyazetidine-2-one; m.p. 91°-92°.
Name
4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidin-2-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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